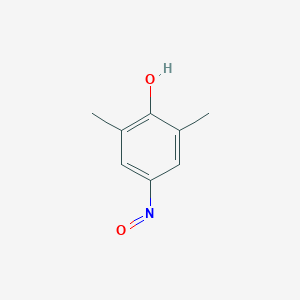

2,6-Dimethyl-4-nitrosophenol

Descripción

Historical Context and Evolution of Nitrosophenol Research

The study of nitrosophenols dates back to the 19th century, with early investigations focusing on their synthesis and basic reactivity. The German chemist Adolf von Baeyer, a prominent figure in organic chemistry, conducted pioneering work on nitroso compounds, including the synthesis of nitrosobenzene (B162901) and nitrosonaphthalene in 1874. sld.cu Research into the broader class of nitrosophenols has since evolved, exploring their tautomeric nature, coordination chemistry, and diverse applications. The development of advanced analytical techniques has allowed for a deeper understanding of the structure and behavior of these compounds, including the intricate tautomeric equilibrium between the nitrosophenol and quinone monoxime forms.

Significance of 2,6-Dimethyl-4-nitrosophenol within the Nitrosophenol Class

Within the family of nitrosophenols, this compound holds particular significance due to the influence of its methyl substituents. These groups introduce steric hindrance around the phenolic hydroxyl group, which can affect the compound's reactivity and its interactions with other molecules. This steric shielding can influence its nucleophilic susceptibility and participation in redox reactions. The electronic effects of the nitroso group, which is less electron-withdrawing than a nitro group, further contribute to its unique chemical behavior. The presence of the dimethyl groups also impacts the tautomeric equilibrium, a key feature of nitrosophenols.

Scope and Objectives of Current Academic Inquiry into this compound

Current research on this compound is multifaceted, with several key areas of investigation. A primary focus is on its tautomeric equilibrium, with studies employing techniques like NMR and IR spectroscopy to understand the factors that favor either the nitrosophenol or the quinone monoxime form. researchgate.netresearchgate.net Another significant area of research is its coordination chemistry, exploring its ability to act as a ligand and form complexes with various metal ions. The potential applications of these metal complexes are also a subject of study. nih.gov Furthermore, the compound serves as an intermediate in the synthesis of other organic molecules, making the optimization of its synthesis a relevant objective. Researchers are also exploring its potential biological activities and interactions with biomolecules.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dimethyl-4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-7(9-11)4-6(2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGGFXVVFUIJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065417 | |

| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13331-93-6 | |

| Record name | 2,6-Dimethyl-4-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13331-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-nitrosophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-4-nitrosophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroso-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-4-NITROSOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25M44WX5WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms for 2,6 Dimethyl 4 Nitrosophenol

Established Synthetic Routes to 2,6-Dimethyl-4-nitrosophenol

The principal and most well-documented method for the synthesis of this compound is the direct nitrosation of 2,6-dimethylphenol (B121312). This approach is favored due to the high reactivity of the phenol (B47542) ring, which is activated towards electrophilic substitution by the hydroxyl group.

Nitrosation Reactions of 2,6-Dimethylphenol Precursors

The most common method for the synthesis of this compound involves the direct C-nitrosation of 2,6-dimethylphenol. This reaction is typically carried out by treating 2,6-dimethylphenol with a nitrosating agent in an acidic medium. A widely used procedure involves dissolving 2,6-dimethylphenol in an aqueous solution of glacial acetic acid and then adding an aqueous solution of sodium nitrite (B80452) dropwise while maintaining a low temperature, typically 15°C or lower. prepchem.com The acidic conditions are crucial for the in-situ generation of the active nitrosating species, nitrous acid (HNO₂), from sodium nitrite.

The reaction can be summarized as follows: 2,6-Dimethylphenol + Sodium Nitrite (in Acetic Acid) → this compound

The hydroxyl group of the phenol is a strong activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the two methyl groups at the ortho positions, the electrophilic attack predominantly occurs at the para position, leading to the selective formation of this compound. nih.gov

Alternative Synthetic Pathways and Their Mechanistic Elucidation

While the direct nitrosation of 2,6-dimethylphenol is the most prevalent synthetic route, alternative methods utilizing different nitrating or nitrosating agents have been explored. One such approach involves the use of metal nitrates, such as bismuth (III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) or iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), in a solvent like acetone. chemicalbook.com Although these reagents are often used for nitration, under specific conditions, they can also facilitate nitrosation. The reaction involves mixing the phenol with the metal nitrate and stirring at room temperature or under reflux for an extended period. chemicalbook.com The proposed mechanism for these reactions involves the metal nitrate acting as a source of the nitrosonium ion (NO⁺) or a related electrophilic species.

Another potential, though less common, pathway could involve the oxidation of 2,6-dimethyl-4-aminophenol. However, the direct nitrosation of 2,6-dimethylphenol remains the most straightforward and widely employed synthetic strategy.

Yield Optimization and Purity Enhancement Strategies in Synthesis

Optimizing the yield and purity of this compound is crucial for its practical applications. Several strategies can be employed during and after the synthesis to achieve this.

Reaction Conditions:

Temperature Control: Maintaining a low temperature during the addition of sodium nitrite is critical to prevent side reactions and decomposition of the product.

Stoichiometry: Careful control of the molar ratios of the reactants, particularly the nitrosating agent, is important to maximize the conversion of the starting material and minimize the formation of byproducts.

Solvent System: The choice of solvent can influence the reaction rate and the solubility of the product. Aqueous acetic acid is commonly used as it provides the acidic medium and helps to dissolve the reactants. prepchem.com

Purification Techniques:

Filtration: After the reaction is complete, the crude product often precipitates out of the solution and can be collected by filtration.

Washing: The collected solid should be washed with cold water or a suitable solvent to remove unreacted starting materials and inorganic salts.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude this compound can be dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly. As the solution cools, the pure compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the compound. mt.comrochester.edu

Chromatography: For obtaining very high purity, column chromatography can be employed. The crude product is dissolved in a minimal amount of solvent and passed through a column packed with a stationary phase like silica (B1680970) gel. A suitable eluent is then used to separate the desired product from any impurities. chemicalbook.com

| Strategy | Parameter | Effect on Yield and Purity |

| Reaction Control | Temperature | Lower temperatures (e.g., <15°C) minimize side reactions and improve yield. |

| Reagent Addition | Slow, dropwise addition of the nitrosating agent ensures better control and selectivity. | |

| pH | An acidic medium is essential for the formation of the active nitrosating species. | |

| Purification | Recrystallization | Significantly improves purity by removing soluble and insoluble impurities. |

| Column Chromatography | Provides high purity product by separating it from closely related impurities. | |

| Washing | Removes residual acids, salts, and unreacted starting materials. |

Advanced Reaction Mechanisms in this compound Formation

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. A deeper understanding of the mechanism provides insights into the factors controlling the reaction's efficiency and selectivity.

Electrophilic Aromatic Substitution Mechanisms in Nitrosation

The nitrosation of 2,6-dimethylphenol proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

Generation of the Electrophile: In an acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation of nitrous acid followed by the loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺). askfilo.com

NaNO₂ + H⁺ ⇌ HNO₂ HNO₂ + H⁺ ⇌ H₂O⁺-NO H₂O⁺-NO → H₂O + NO⁺ (Nitrosonium ion)

Electrophilic Attack: The electron-rich aromatic ring of 2,6-dimethylphenol acts as a nucleophile and attacks the nitrosonium ion. The hydroxyl group strongly activates the ring, particularly at the ortho and para positions, through resonance. Due to the steric hindrance from the two methyl groups at the ortho positions, the attack occurs predominantly at the para-position. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. quora.com

Deprotonation: A weak base, such as water or the conjugate base of the acid used, removes a proton from the carbon atom bearing the nitroso group. This step restores the aromaticity of the ring and yields the final product, this compound. quora.com The product exists in tautomeric equilibrium with its quinone monoxime form.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of reagents and the presence of catalysts play a pivotal role in the outcome of the nitrosation reaction.

Sodium Nitrite and Acid: This is the most common reagent system for nitrosation. The acid, typically acetic acid or a mineral acid, is essential for the in-situ generation of the nitrosonium ion, the active electrophile. askfilo.com The concentration and type of acid can influence the reaction rate.

Metal Nitrates: Reagents like bismuth (III) nitrate and iron (III) nitrate can also serve as sources for the electrophilic nitrosating species. chemicalbook.comgoogle.com These are often considered milder alternatives to the traditional mixed-acid systems used in nitration and can offer better selectivity. The metal ion may play a role in activating the nitrate group or in coordinating with the phenol to direct the substitution. In the case of bismuth nitrate, it has been shown to be an effective nitrating agent for phenols, and its role in nitrosation likely follows a similar pathway of generating an electrophilic nitrogen oxide species. mdpi.comresearchgate.net

The efficiency of these reagents can be compared based on the reaction conditions required and the yields obtained.

| Reagent/Catalyst | Role | Selectivity | Efficiency |

| Sodium Nitrite/Acetic Acid | In-situ generation of the nitrosonium ion (NO⁺). | High para-selectivity due to steric hindrance at ortho positions. | Generally high, dependent on reaction conditions. |

| Bismuth (III) Nitrate | Source of the electrophilic nitrosating species. | Can provide good selectivity for para-substitution. | Effective under mild conditions, offering a "green" alternative. google.com |

| Iron (III) Nitrate | Source of the electrophilic nitrosating species. | Similar to Bismuth (III) Nitrate, promotes para-substitution. | Efficient for the nitrosation of activated aromatic rings. chemicalbook.com |

Investigation of Intermediates and Transition States in Reaction Pathways

The formation of this compound from 2,6-dimethylphenol typically proceeds via an electrophilic aromatic substitution reaction. The key mechanistic step involves the attack of a nitrosating agent on the electron-rich aromatic ring of the phenol.

Kinetic studies on the nitrosation of a series of phenols, including 2,6-dimethylphenol, have shed light on the reaction mechanism. nih.govnih.gov The reaction is generally considered to be a C-nitrosation process, where the nitroso group directly attaches to a carbon atom of the benzene (B151609) ring. For 2,6-dimethylphenol, the hydroxyl group and the two methyl groups are ortho- and para-directing activators. Due to steric hindrance from the methyl groups at the ortho positions, the electrophilic attack by the nitrosating agent is strongly favored at the para position, leading to the formation of this compound. nih.gov

An alternative pathway that has been considered involves an initial O-nitrosation to form an aryl nitrite intermediate, followed by a Fischer-Hepp-like rearrangement to the C-nitroso product. nih.gov However, for the nitrosation of phenols with nitrous acid, experimental evidence strongly supports the direct C-nitrosation mechanism.

While kinetic and mechanistic studies have provided a general framework for the reaction, detailed computational investigations, such as Density Functional Theory (DFT) calculations, specifically for the nitrosation of 2,6-dimethylphenol are not extensively available in the reviewed literature. Such studies would be invaluable for elucidating the precise geometries and energies of the intermediates and transition states involved in the reaction pathway. For instance, computational studies on related reactions, like the N-nitrosation of secondary amines, have successfully mapped out the Gibbs free energy profiles and characterized the transition state structures, providing a deeper understanding of the reaction kinetics and thermodynamics. researchgate.net Similar theoretical calculations for the C-nitrosation of 2,6-dimethylphenol would provide crucial data on the activation energies and the stability of the Wheland-type intermediate (a carbocation resonance-stabilized intermediate).

Table 1: Proposed Intermediates in the Synthesis of this compound

| Intermediate | Description |

|---|---|

| Wheland Intermediate (σ-complex) | A resonance-stabilized carbocation formed by the electrophilic attack of the nitrosating agent at the para-position of 2,6-dimethylphenol. |

| Aryl Nitrite (O-nitroso intermediate) | A potential, though less likely, intermediate formed by the reaction of the nitrosating agent with the hydroxyl group of the phenol, which could then rearrange to the C-nitroso product. |

Green Chemistry Approaches in the Synthesis of this compound

The traditional synthesis of nitrosophenols often involves the use of strong acids and nitrite salts, which can lead to the formation of acidic waste and nitrogen oxides. In line with the principles of green chemistry, efforts are being directed towards developing more sustainable and environmentally friendly synthetic methods.

One promising green approach is the use of alternative, less hazardous nitrosating agents. For instance, tert-butyl nitrite has been reported as an effective nitrosating agent for various organic compounds under solvent-free conditions, offering advantages such as broad substrate scope, metal- and acid-free conditions, and easy product isolation.

Heterogeneous catalysis presents another avenue for greening the synthesis of nitroso and nitro compounds. The use of solid-supported reagents, such as metal nitrates on silica gel, can facilitate milder reaction conditions, simpler work-up procedures, and the potential for catalyst recycling, thereby minimizing chemical waste. rsc.org For example, the nitration of phenols has been successfully carried out using a mixture of sodium nitrite and wet silica gel in the presence of oxalic acid dihydrate, providing a heterogeneous and milder alternative to traditional methods.

Biocatalysis offers a highly selective and environmentally benign route for the synthesis of various chemicals. While specific enzymatic methods for the synthesis of this compound are not widely reported, the enzymatic hydroxylation of 2,6-dimethylphenol at the para-position by a two-component flavin-dependent monooxygenase system has been demonstrated. nih.gov This highlights the potential of biocatalysts in the functionalization of substituted phenols. Furthermore, cofactor-free biocatalytic hydrogenation of nitro compounds to amines using hydrogenase enzymes on a carbon support has been shown to be a highly selective and reusable system, suggesting that biocatalytic approaches for nitroso group introduction could be a viable green alternative. chemrxiv.org

Photocatalysis is another emerging green synthetic strategy. While not specifically demonstrated for this compound, photocatalytic methods are being explored for various organic transformations and could potentially be adapted for the nitrosation of phenols under mild conditions, using light as a clean energy source.

Table 2: Overview of Potential Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Approach | Description | Potential Advantages |

|---|---|---|

| Alternative Nitrosating Agents | Use of reagents like tert-butyl nitrite. | Solvent-free conditions, metal- and acid-free, easier work-up. |

| Heterogeneous Catalysis | Employing solid-supported reagents or catalysts. | Milder reaction conditions, catalyst recyclability, reduced waste. |

| Biocatalysis | Utilization of enzymes as catalysts. | High selectivity, mild reaction conditions, environmentally friendly. nih.govchemrxiv.org |

| Photocatalysis | Using light to drive the chemical reaction. | Use of a clean energy source, potential for mild reaction conditions. |

Molecular Structure, Bonding, and Electronic Properties of 2,6 Dimethyl 4 Nitrosophenol

Advanced Spectroscopic Characterization

Detailed experimental spectra for 2,6-Dimethyl-4-nitrosophenol are not widely available in published literature. Commercial suppliers of this chemical note that analytical data is not routinely collected, placing the responsibility of identity and purity confirmation on the buyer.

Vibrational Spectroscopy (FT-IR and FT-Raman) Analysis of Fundamental Modes

Specific, peer-reviewed Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectral analyses detailing the fundamental vibrational modes for this compound could not be located in the searched scientific databases. Such analysis would typically provide information on the characteristic vibrations of the O-H, C-H, C=C, C-N, and N=O functional groups within the molecule and how they are influenced by the substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Mass Spectrometry (EI, CI, and MS/MS) for Molecular Ion and Fragmentation Analysis

While detailed experimental mass spectra from methods like Electron Ionization (EI), Chemical Ionization (CI), or tandem mass spectrometry (MS/MS) are not present in the available literature, some databases provide predicted mass-to-charge ratios (m/z) for various adducts. These predictions are based on the compound's molecular formula.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 152.07060 |

| [M+Na]⁺ | 174.05254 |

| [M-H]⁻ | 150.05604 |

| [M+NH₄]⁺ | 169.09714 |

| [M+K]⁺ | 190.02648 |

Data Source: Predicted values from PubChem database. uni.lu

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

Specific UV-Vis absorption spectra for this compound, which would reveal information about its electronic transitions and the extent of conjugation, are not available in the surveyed scientific literature. The absorption maxima (λmax) would be expected to be sensitive to solvent polarity and pH due to the phenolic hydroxyl group and the potential for tautomerism.

Quantum Chemical and Computational Studies

Ab Initio Calculations of Geometrical Parameters and Vibrational Frequencies

No specific ab initio or Density Functional Theory (DFT) computational studies for this compound were found in the public literature. Such studies are essential for correlating experimental data with theoretical models. They would provide optimized geometrical parameters (bond lengths and angles), calculated vibrational frequencies to aid in the assignment of experimental IR and Raman spectra, and insights into the molecule's electronic structure and frontier molecular orbitals (HOMO/LUMO).

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of chemical compounds. For molecules related to this compound, such as 2,6-Dimethyl-4-nitrophenol, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine various electronic and structural properties. These studies provide valuable insights into the molecule's behavior.

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity. The HOMO energy is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

Quantum chemical descriptors derived from these calculations, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), further quantify the reactivity. Chemical hardness is a measure of the molecule's resistance to change in its electron distribution. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons.

| Parameter | Description |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the electron-donating capability of the molecule. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the electron-accepting capability of the molecule. |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies, indicating chemical reactivity and stability. |

| Chemical Potential (μ) | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | Measures the resistance to charge transfer. |

| Global Electrophilicity Index (ω) | Quantifies the electrophilic nature of the molecule. |

| Dipole Moment (μ) | A measure of the polarity of the molecule. |

Conformational Analysis and Tautomerism Studies (e.g., Quinone Monoxime Tautomerism)

A significant aspect of the molecular structure of 4-nitrosophenols is the potential for tautomerism, specifically the equilibrium between the nitrosophenol form and the quinone monoxime form. chemmethod.com This equilibrium is influenced by factors such as the solvent, temperature, and the presence of substituents on the aromatic ring. researchgate.net

In the case of this compound, the presence of two methyl groups in the ortho positions to the hydroxyl group introduces considerable steric hindrance. This steric bulk is expected to play a crucial role in the conformational preferences and the position of the tautomeric equilibrium. The quinone monoxime tautomer requires a degree of planarity to accommodate the quinonoid ring system. The steric clash between the methyl groups and the oxime group would likely destabilize this planar conformation.

Computational studies on related, less sterically hindered nitrosophenols have shown that the phenolic form is often more stable. researchgate.net For this compound, it is hypothesized that the steric hindrance from the flanking methyl groups would further favor the nitrosophenol tautomer over the quinone monoxime form. The nitrosophenol form allows for greater conformational flexibility, including rotation of the nitroso and hydroxyl groups to minimize steric interactions. A comprehensive conformational analysis would involve mapping the potential energy surface with respect to the rotation of the C-N and C-O bonds to identify the most stable conformers.

| Tautomeric Form | Key Structural Features | Expected Stability for this compound |

|---|---|---|

| Nitrosophenol | Aromatic ring with -OH and -N=O substituents. | More stable due to lower steric hindrance and retention of aromaticity. |

| Quinone Monoxime | Quinonoid ring with =O and =N-OH substituents. | Less stable due to steric clash between methyl groups and the oxime group, disrupting planarity. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the macroscopic properties of a substance.

For this compound, MD simulations could be employed to understand its behavior in different environments, such as in solution or in the solid state. These simulations could reveal how individual molecules interact with each other and with solvent molecules, providing information on solvation shells, diffusion coefficients, and the dynamics of hydrogen bond networks.

Despite the potential of this technique, a review of the current scientific literature indicates a lack of specific molecular dynamics simulation studies focused on this compound. While MD simulations have been used to study the interactions of other nitrophenols with various materials, dedicated studies on the intermolecular forces of this compound are not presently available. chemmethod.com Such studies would be valuable for understanding its physical properties and its interactions in biological or environmental systems.

Reactivity and Derivatization Chemistry of 2,6 Dimethyl 4 Nitrosophenol

Redox Chemistry of the Nitroso Group

The nitroso moiety is central to the redox chemistry of 2,6-Dimethyl-4-nitrosophenol, capable of undergoing both reduction to an amino group and oxidation to a nitro group.

Reduction Reactions to Aminophenols (e.g., 2,6-Dimethyl-4-aminophenol)

The nitroso group of this compound can be readily reduced to form 2,6-Dimethyl-4-aminophenol. This transformation is a key step in the synthesis of various derivatives and is analogous to the well-established reduction of nitrophenols. A common method for this reduction involves the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). In this reaction, the tautomeric form of this compound, a p-benzoquinone mono-oxime, is reduced to the corresponding aminophenol.

Catalytic hydrogenation is another effective method for the reduction of nitroaromatic compounds and can be applied to the reduction of this compound. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, which can be hydrogen gas (H₂) or a transfer hydrogenation reagent like sodium borohydride (B1222165) (NaBH₄).

Table 1: Reagents for the Reduction of this compound

| Reagent/Catalyst | Product |

|---|---|

| Stannous chloride (SnCl₂) / Hydrochloric acid (HCl) | 2,6-Dimethyl-4-aminophenol |

| Palladium on carbon (Pd/C) / Hydrogen (H₂) | 2,6-Dimethyl-4-aminophenol |

Oxidation Reactions and Formation of Nitro Derivatives

The nitroso group is susceptible to oxidation, leading to the formation of the corresponding nitro derivative, 2,6-Dimethyl-4-nitrophenol. This oxidation provides a synthetic route to this class of compounds. The oxidation of p-nitrosophenols to p-nitrophenols can be achieved using nitric acid (HNO₃). google.com This method involves the in-situ generation of nitrous acid, which is then oxidized to nitric acid, which in turn oxidizes the nitrosophenol. The reaction medium is typically an aqueous solution of nitric acid. google.com

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for derivatization through reactions such as esterification, etherification, and metal coordination.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification to form the corresponding esters. Due to the acidic nature of the phenolic proton, direct esterification with carboxylic acids is generally not favored. youtube.com A more effective method involves the reaction with more reactive acylating agents, such as acid chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the acidic byproduct. nih.gov

Etherification of the phenolic hydroxyl group can be accomplished via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the phenol (B47542) with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the more nucleophilic phenoxide ion. masterorganicchemistry.com This is followed by the reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding ether. wikipedia.orgmasterorganicchemistry.com

Metal Coordination Chemistry and Complex Formation

Nitrosophenols are effective ligands in coordination chemistry, readily forming stable complexes with a variety of metal ions. This compound, through its phenolic oxygen and the nitrogen or oxygen of the nitroso group, can act as a bidentate ligand. It has been shown that 2-nitrosophenols form stable complexes with a range of metal centers, including mercury(II), nickel(II), iron(II), cobalt(II), and palladium(II). askfilo.comncert.nic.in The formation of these metal-nitrosophenolato complexes is often rapid and quantitative. ncert.nic.in

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the directing and activating or deactivating effects of its substituents: the hydroxyl group, two methyl groups, and the nitroso group.

In electrophilic aromatic substitution, the hydroxyl group is a strongly activating ortho-, para-director due to its ability to donate electron density to the ring through resonance. byjus.com The two methyl groups are weakly activating ortho-, para-directors through an inductive effect. The nitroso group, while deactivating due to the electronegativity of nitrogen and oxygen, is also considered an ortho-, para-director because the nitrogen's lone pair can be donated into the ring to stabilize the intermediate carbocation (Wheland intermediate). askfilo.comstackexchange.comwikipedia.org Given that the para position to the hydroxyl group is occupied by the nitroso group, and the ortho positions are occupied by the methyl groups, further electrophilic substitution is directed to the remaining available positions on the ring, which are meta to the nitroso group.

Nucleophilic aromatic substitution (SNAr) is favored by the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.orglibretexts.orgnih.govopenstax.orgbritannica.com The nitroso group is electron-withdrawing, which activates the ring towards nucleophilic attack. For a nucleophilic aromatic substitution to occur, a good leaving group, typically a halide, must be present on the ring. wikipedia.orglibretexts.orgnih.govopenstax.orgbritannica.com In the absence of a halide, the nitroso group itself could potentially be displaced under certain conditions, especially if the ring is further activated by other electron-withdrawing groups. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. wikipedia.org

Table 2: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Weakly Activating | Ortho, Para |

Further Substitution Reactions on the Phenolic Ring

The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Similarly, the two methyl (-CH₃) groups are weakly activating and also exhibit an ortho- and para-directing influence. In this compound, the positions ortho and para to the hydroxyl group are already occupied by the methyl and nitroso groups, respectively. Therefore, the strong activating and directing effects of the hydroxyl and methyl groups are primarily focused on the existing substituted positions.

However, the nitroso (-N=O) group at the para position is a deactivating group for electrophilic aromatic substitution. It withdraws electron density from the ring through both inductive and resonance effects, which reduces the ring's nucleophilicity and slows the rate of substitution reactions compared to phenol or xylenol. The deactivating nature of the nitroso group counteracts the activating effects of the hydroxyl and methyl groups.

Given this interplay of effects, further substitution on the this compound ring is challenging and less favorable than on its precursor, 2,6-dimethylphenol (B121312). Any successful electrophilic substitution would predominantly occur at the 3- and 5-positions, as these are the only available sites. The reaction conditions would likely need to be harsher than those used for highly activated phenolic rings to overcome the deactivating influence of the nitroso group.

Potential Electrophilic Aromatic Substitution Reactions:

| Reaction Type | Reagents | Potential Product(s) |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 3-Bromo-2,6-dimethyl-4-nitrosophenol or 3,5-Dibromo-2,6-dimethyl-4-nitrosophenol |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2,6-Dimethyl-3,4-dinitrosophenol or 2,6-Dimethyl-4-nitroso-3-nitrophenol |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-3-sulfonic acid |

Influence of Methyl and Nitroso Groups on Aromatic Reactivity

The aromatic reactivity of the this compound ring is a direct consequence of the cumulative electronic effects of its substituents. The hydroxyl group, being the most powerful activating group present, fundamentally defines the molecule as a phenol derivative. The methyl and nitroso groups then modulate this inherent reactivity.

Activating and Directing Effects:

Hydroxyl (-OH) Group: This is a strongly activating, ortho-, para-directing group. It donates electron density to the aromatic ring via a strong resonance effect (+R), which greatly outweighs its electron-withdrawing inductive effect (-I). This donation significantly increases the electron density at the ortho and para positions, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack.

Methyl (-CH₃) Groups: These are weakly activating, ortho-, para-directing groups. They donate electron density primarily through an inductive effect (+I) and hyperconjugation. By pushing electron density into the ring, they increase its nucleophilicity and stabilize the positively charged intermediate. The presence of two methyl groups at the ortho positions sterically hinders access to the hydroxyl group but electronically enhances the activating nature of the ring system.

Deactivating and Directing Effects:

Combined Influence: In this compound, the directing effects of the powerful -OH activator and the weaker -CH₃ activators are in agreement, reinforcing electron density at the 2, 4, and 6 positions, which are already substituted. The nitroso group, located at the para position, deactivates the ring towards further electrophilic attack. The net result is a phenolic ring that is less reactive than 2,6-dimethylphenol but is poised for substitution at the 3- and 5-positions, which are meta to the primary directing groups (-OH and -CH₃) but ortho to the deactivating nitroso group. The stability of the intermediate sigma complex for an attack at the 3- or 5-position is not significantly enhanced by the hydroxyl or methyl groups, and it is destabilized by the nitroso group, making further substitution reactions energetically demanding.

Summary of Substituent Effects:

| Substituent Group | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| Hydroxyl (-OH) | 1 | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| Methyl (-CH₃) | 2, 6 | +I (Donating) | N/A (Hyperconjugation) | Weakly Activating | Ortho, Para |

| Nitroso (-N=O) | 4 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

Applications of 2,6 Dimethyl 4 Nitrosophenol in Advanced Organic Synthesis

Precursor in Fine Chemical and Pharmaceutical Synthesis

The primary role of 2,6-dimethyl-4-nitrosophenol in fine chemical and pharmaceutical synthesis is as a strategic starting material. Its functional groups can be readily transformed into other reactive moieties, providing a scaffold for building intricate molecular architectures.

Synthesis of Biologically Active Molecules and Drug Intermediates

A key transformation of this compound is its reduction to 4-amino-2,6-dimethylphenol (B100093). This resulting aminophenol is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals. lookchem.comchemicalbook.comnih.gov The amino group provides a nucleophilic site for forming amide, imine, or other nitrogen-containing linkages, while the phenolic hydroxyl group can be used for ether or ester formation.

Derivatives of 4-aminophenol (B1666318), the parent compound of 4-amino-2,6-dimethylphenol, are known to be precursors for a range of pharmaceuticals. For instance, the well-known analgesic and antipyretic drug, paracetamol, is synthesized from 4-aminophenol. nih.govwikipedia.org While direct large-scale synthesis of specific drugs from 4-amino-2,6-dimethylphenol is not widely documented in mainstream literature, its structural similarity to other pharmaceutical precursors suggests its potential in creating analogue structures for drug discovery and development. Research into Schiff base derivatives of 4-aminophenol has highlighted their potential as antimicrobial and antidiabetic agents, indicating a promising area for the application of its dimethylated counterpart. nih.govmdpi.com

| Precursor | Key Transformation | Resulting Intermediate | Potential Pharmaceutical Application Area |

|---|---|---|---|

| This compound | Reduction of Nitroso Group | 4-Amino-2,6-dimethylphenol | Analgesics, Antimicrobials, Antidiabetics (as Schiff base derivatives) |

Role as a Reagent in Carbonyl Compound Identification and Quantification

While 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) is the classic reagent for identifying aldehydes and ketones, molecules containing nitroso groups can, in principle, undergo similar condensation reactions with the carbonyl group. The reaction would involve the nucleophilic nitrogen of the nitroso group (in its tautomeric oxime form) attacking the electrophilic carbonyl carbon, followed by dehydration to form a new C=N double bond. However, the use of this compound specifically for this purpose is not a standard or widely documented analytical method. Its potential in this area remains largely theoretical and would require further investigation to establish its efficacy and reliability compared to established reagents.

Material Science Applications

In material science, this compound serves as a building block for creating polymers and dyes with specific, tailored properties.

Precursors for Polymer and Dye Synthesis

The most significant application of this compound in this domain is as a precursor to 4-amino-2,6-dimethylphenol, which is a key intermediate in dye synthesis. lookchem.com Aromatic amines are fundamental components in the production of azo dyes, which constitute a large and commercially important class of colorants. nih.gov The synthesis involves a two-step process:

Diazotization : The amino group of 4-amino-2,6-dimethylphenol is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Azo Coupling : The resulting diazonium salt, which is a weak electrophile, is then reacted with a coupling component—typically an electron-rich aromatic compound like another phenol (B47542) or an aniline (B41778)—to form the azo dye, characterized by the -N=N- linkage. cuhk.edu.hkresearchgate.net

The specific shade and properties of the resulting dye are determined by the molecular structure of both the diazonium salt and the coupling component. The presence of the hydroxyl and methyl groups on the phenol-derived ring influences the final color and fastness properties of the dye. researchgate.net

| Starting Material | Key Intermediate | Reaction Sequence | Final Product Class | Role of Intermediate |

|---|---|---|---|---|

| This compound | 4-Amino-2,6-dimethylphenol | 1. Reduction 2. Diazotization 3. Azo Coupling | Azo Dyes | Forms the diazonium salt component |

In polymer science, while direct polymerization of this compound is uncommon, its derivatives have potential. Phenolic compounds are precursors to phenolic resins (phenol-formaldehyde resins). Furthermore, the derived 4-amino-2,6-dimethylphenol could be used to synthesize specialty polymers like polyamides or polyimides, where the bifunctional nature of the molecule (containing both an amino and a hydroxyl group) allows it to be incorporated into polymer chains, potentially enhancing thermal stability or other material properties.

Applications in Functional Materials Development

The development of advanced functional materials often relies on molecular precursors with specific electronic and structural properties. Nitrosophenol compounds can act as ligands to form stable metal complexes. mdpi.com These metal-nitrosophenolato complexes have been investigated for their unique redox characteristics, which could be relevant for energy storage materials. mdpi.com By coordinating with various metal ions, this compound could be used to create novel metal-organic frameworks (MOFs) or other coordination polymers. nih.gov Such materials are highly valued for their porosity and potential applications in gas storage, separation, and catalysis. The specific electronic properties imparted by the nitroso and phenol groups, combined with the steric bulk of the methyl groups, could lead to the development of functional materials with tailored optical, electronic, or magnetic properties.

Catalytic Applications and Mechanistic Insights

The direct use of this compound as a catalyst is not well-established. However, its ability to act as a chelating ligand for transition metals opens up possibilities for its use in catalysis. The phenolic oxygen and the nitrogen or oxygen atoms of the nitroso group can coordinate with a metal center, creating a stable metal complex. mdpi.com

Such complexes can exhibit significant catalytic activity. For example, copper(II) complexes with Schiff base ligands derived from related phenolic compounds have been shown to be effective catalysts for the reduction of 4-nitrophenol (B140041), a model reaction for treating industrial wastewater. mdpi.com It is plausible that metal complexes of this compound could function as catalysts in various organic transformations, such as oxidation, reduction, or coupling reactions.

Mechanistically, the metal center would serve as the active site, while the 2,6-dimethyl-4-nitrosophenolate ligand would modulate its electronic properties and steric environment. This tuning of the metal's reactivity is crucial for achieving high efficiency and selectivity in catalytic processes. Further research is required to synthesize and characterize such complexes and to explore their full potential in homogeneous or heterogeneous catalysis. researchgate.net

Involvement in Catalytic Reduction Processes

Current scientific literature does not provide specific examples or detailed research findings on the direct involvement of this compound in catalytic reduction processes, either as a catalyst, a ligand for a catalytic metal center, or as a substrate in widely studied model reactions.

The reduction of nitroaromatic compounds is a significant area of research, with the catalytic reduction of 4-nitrophenol to 4-aminophenol often serving as a benchmark reaction to evaluate the efficiency of new catalysts. nih.govmdpi.combcrec.idresearchgate.net This model reaction is typically facilitated by metal nanoparticles (such as gold, silver, or palladium) and a reducing agent like sodium borohydride (B1222165). nih.govmdpi.com The process involves the transfer of electrons and hydrogen to the nitro group, mediated by the catalyst's surface. acs.org However, specific studies detailing the use of this compound within this framework are not apparent.

Role in Oxidation and Other Catalytic Transformations

The broader class of nitrosophenol compounds has been investigated for its role in forming metal complexes that can act as catalysts in oxidation reactions. nih.gov Metal-nitrosophenolato complexes, which consist of a metal ion flanked by nitrosophenolate ligands, have been explored for their catalytic potential. nih.govencyclopedia.pub

A notable application involves using 2-nitrosophenol complexes as redox catalysts. nih.gov Research has been conducted on manganese-nitrosophenol complexes for the epoxidation of alkenes, a key transformation in organic synthesis. nih.gov This application was inspired by the role of manganese in oxygen evolution during natural photosynthesis and the known utility of the nitroso/nitro redox couple in oxidation reactions. nih.gov In these studies, a 2-nitrosonaphthol-manganese complex under an oxygen atmosphere was used to catalyze the conversion of alkenes to epoxides. nih.gov

While this research did not specifically use this compound, it establishes a precedent for the catalytic activity of metal-nitrosophenol complexes in oxidative transformations. The electronic and steric properties conferred by the dimethyl substituents on the phenol ring of this compound could modulate the catalytic activity of its corresponding metal complexes, although specific studies confirming such roles are not prominently featured in the existing literature.

Environmental Chemistry and Fate of 2,6 Dimethyl 4 Nitrosophenol

Occurrence and Distribution in Environmental Matrices

Detailed studies on the widespread occurrence and distribution of 2,6-Dimethyl-4-nitrosophenol in various environmental compartments are not extensively documented. However, insights can be drawn from the analysis of similar compounds.

Direct emissions of this compound into the atmosphere are not considered a primary source. Instead, its presence is likely attributable to secondary formation from precursor pollutants. Research on dimethyl-nitrophenols (DMNPs) indicates that these compounds can be formed in the atmosphere through the photooxidation of xylenol, an aromatic hydrocarbon present in the environment.

Studies conducted in urban environments, such as Beijing, have shown that DMNP can originate from secondary formation processes. The reaction of xylenol with hydroxyl radicals (OH) during the daytime is a significant pathway leading to the formation of DMNP. Box model simulations from these studies indicate that the production of DMNP from the xylenol-NO2 reaction increases rapidly during the day and peaks in the afternoon. This suggests a photochemical source for atmospheric DMNPs. While this data pertains to dimethyl-nitrophenols, similar atmospheric formation routes may be plausible for this compound.

Table 1: Simulated Production and Loss of Xylenol and Dimethyl-nitrophenol (DMNP) in an Urban Atmosphere

| Compound | Process | Key Reactants | Diurnal Pattern |

| Xylenol | Production | - | Peaks around noon |

| Loss | OH, NO3 radicals | Predominantly daytime | |

| DMNP | Production | Xylenol, OH, NO2 | Increases during the day, peaks in the afternoon |

| Loss | - | Increases in the afternoon |

This table is illustrative and based on general findings for DMNPs, as specific data for this compound is not available.

Degradation Pathways and Mechanisms in the Environment

The environmental persistence of this compound is determined by various degradation processes. While specific studies on this compound are lacking, the degradation of nitrophenols, in general, involves photodegradation, biodegradation, and chemical degradation. cdc.gov

There is a lack of specific studies on the photodegradation of this compound and its resulting products. For nitrophenols in general, photolysis is considered an important degradation pathway in near-surface waters where sunlight can penetrate. cdc.gov The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days, with photolysis being a key removal process. cdc.gov

No specific studies detailing the biodegradation of this compound by microorganisms or its metabolic pathways were identified in the searched literature. However, it is generally expected that nitrophenols can be biodegraded in both water and soil environments. cdc.gov The rate and extent of biodegradation can depend on various factors, including the microbial community present and environmental conditions. For some nitrophenols, biodegradation is a significant fate process in soil. cdc.gov

Information regarding the chemical degradation of this compound in aquatic environments, such as through hydrolysis or other abiotic reactions, is not available in the reviewed scientific literature. For nitrophenols, both photolysis and biodegradation are considered important fate processes in water. cdc.gov

Advanced Analytical Methods for Environmental Monitoring

The environmental monitoring of this compound relies on sophisticated analytical techniques capable of detecting and quantifying this compound at trace levels in complex matrices such as water, soil, and air. The development of highly sensitive and selective methods is crucial for assessing its environmental fate and potential impact.

Chromatography-Mass Spectrometry Techniques for Detection and Quantification

Chromatography coupled with mass spectrometry stands as the gold standard for the analysis of many organic micropollutants, including phenolic compounds. These techniques offer high separation efficiency, sensitivity, and specificity, making them ideal for environmental monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For phenolic compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability, and to improve their chromatographic behavior. This typically involves converting the polar hydroxyl group into a less polar ether or ester.

While specific GC-MS methods for this compound are not extensively detailed in publicly available literature, the general approach for related nitrophenols can be described. The analysis of underivatized nitrophenols can sometimes be challenging due to interactions with active sites in the GC system. researchgate.net However, with appropriate instrumental parameters, direct analysis is possible.

A typical GC-MS analysis would involve the extraction of the analyte from the environmental sample, followed by concentration and injection into the GC system. The separation is achieved on a capillary column, and the eluting compounds are then ionized and detected by the mass spectrometer. The mass spectrometer provides information on the mass-to-charge ratio of the fragments of the molecule, which allows for its unambiguous identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is highly suitable for the analysis of polar and non-volatile compounds like this compound, as it generally does not require derivatization. This technique has been successfully applied to the analysis of a wide range of phenolic compounds in environmental and biological samples. nih.govjasco-global.com

In a typical LC-MS/MS method, the sample is injected into a liquid chromatograph for separation on a reversed-phase column. The mobile phase, consisting of a mixture of water and an organic solvent, carries the sample through the column, and the components are separated based on their polarity. The eluent from the LC is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a commonly used ionization technique for such compounds.

Tandem mass spectrometry (MS/MS) enhances the selectivity and sensitivity of the analysis. In this mode, the precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are monitored in the second mass analyzer. This technique, known as selected reaction monitoring (SRM), significantly reduces background noise and allows for very low detection limits.

Below is an interactive data table with typical instrumental parameters for the analysis of related phenolic compounds by GC-MS/MS and LC-MS/MS, which could be adapted for this compound.

| Parameter | Typical GC-MS/MS Conditions for Alkylphenols thermofisher.com | Typical LC-MS/MS Conditions for Phenols jasco-global.com |

|---|---|---|

| Chromatograph | Gas Chromatograph with Triple Quadrupole MS | High-Performance Liquid Chromatograph with Triple Quadrupole MS |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) |

| Injection Mode | Splitless or Programmed Temperature Vaporizing (PTV) | Autosampler injection |

| Carrier Gas/Mobile Phase | Helium | Gradient of water and methanol/acetonitrile with additives like formic acid or ammonium (B1175870) acetate |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), negative or positive mode |

| Detection Mode | Selected Reaction Monitoring (SRM) | Selected Reaction Monitoring (SRM) |

| Typical Detection Limits | Low ng/L to µg/L range | Low ng/L to µg/L range |

Development of Sensors and Biosensors for Environmental Detection

In recent years, there has been a growing interest in the development of sensors and biosensors for the rapid, cost-effective, and on-site detection of environmental pollutants. mdpi.com While specific sensors for this compound are not widely reported, extensive research on sensors for other nitrophenols provides a strong foundation for future development. These sensors can be broadly categorized into electrochemical and optical sensors.

Electrochemical Sensors

Electrochemical sensors detect analytes by measuring changes in electrical properties (such as current or potential) resulting from a redox reaction at an electrode surface. For the detection of nitrophenols, the nitro group is electrochemically active and can be easily reduced.

The development of these sensors often involves modifying the electrode surface with nanomaterials such as carbon nanotubes, graphene, or metal nanoparticles to enhance the electrochemical signal and improve sensitivity and selectivity. The large surface area and excellent electrical conductivity of these materials facilitate the electron transfer process.

Biosensors

Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a signal proportional to the analyte concentration. The biorecognition element provides high selectivity for the target analyte.

For the detection of phenolic compounds, enzymes such as tyrosinase or laccase are commonly used as the biological component. These enzymes catalyze the oxidation of phenols, and the resulting products can be detected electrochemically. The enzyme is typically immobilized on the electrode surface, and the change in current upon the addition of the analyte is measured.

Another approach involves the use of antibodies as the recognition element in immunosensors. These sensors are based on the specific binding between an antibody and its antigen (the target analyte). The binding event can be detected using various transduction methods, including electrochemical, optical, or piezoelectric techniques.

The table below provides an overview of the performance of various sensors and biosensors developed for the detection of related nitrophenolic compounds.

| Sensor/Biosensor Type | Target Analyte | Detection Principle | Limit of Detection (LOD) | Linear Range |

|---|---|---|---|---|

| Electrochemical Sensor | p-Nitrophenol | Electrochemical reduction | Varies (nM to µM range) | Typically spans 2-3 orders of magnitude |

| Tyrosinase-based Biosensor | Phenolic Compounds | Enzymatic oxidation | Varies (nM to µM range) | Typically spans 2-3 orders of magnitude |

| Laccase-based Biosensor | Phenolic Compounds | Enzymatic oxidation | Varies (nM to µM range) | Typically spans 2-3 orders of magnitude |

| Immunosensor | 2,4-Dinitrophenol | Antibody-antigen binding | Low ng/L to µg/L range | Typically spans 2-3 orders of magnitude |

| Optical Sensor (Fluorescence) | 2,4,6-Trinitrophenol | Fluorescence quenching | Low nM to µM range | Typically spans 2-3 orders of magnitude |

The development of specific sensors and biosensors for this compound would likely follow similar principles, utilizing its electrochemical activity or by generating specific biorecognition elements like antibodies or aptamers. Such sensors could offer a valuable tool for rapid screening and in-field monitoring of this compound in the environment.

Biological Interactions and Mechanisms of Action of 2,6 Dimethyl 4 Nitrosophenol Derivatives

Antimicrobial Activity and Related Mechanisms

No studies were found that investigated the antimicrobial activity of 2,6-Dimethyl-4-nitrosophenol or its derivatives.

Inhibition of Microbial Growth and Cellular Targets

There is no available research on the inhibition of microbial growth by this compound or the identification of its potential cellular targets in microorganisms.

Structure-Activity Relationships for Antimicrobial Potency

Data on the structure-activity relationships of this compound derivatives concerning their antimicrobial potency are not present in the scientific literature.

Other Biological Activities and Pharmacological Potential

No pharmacological studies detailing other biological activities of this compound were identified.

Potential in Anticancer Research

There is no published research on the potential of this compound or its derivatives in the field of anticancer research.

Enzyme Inhibition Studies and Binding Mechanisms

No studies concerning the inhibition of enzymes by this compound or its binding mechanisms to enzymatic targets are available.

Estrogen Receptor Binding and Modulation

There is no information available in the scientific literature regarding the binding of this compound to estrogen receptors or its potential modulatory effects.

Toxicological Mechanisms and Cellular Responses

The toxicological profile of this compound is not extensively documented in publicly available scientific literature. However, by examining the known mechanisms of related nitrophenol compounds, potential toxicological pathways can be inferred. The following sections outline these potential mechanisms, emphasizing that direct experimental evidence for this compound is currently lacking.

At present, there is no specific research available that details the induction of oxidative stress by this compound. Nevertheless, the broader class of nitrophenols has been associated with the generation of reactive oxygen species (ROS) and subsequent cellular damage. This occurs through an imbalance in the cellular redox environment, leading to an excess of pro-oxidants over antioxidants.

The presence of a nitro group on the phenol (B47542) ring is a key structural feature that can contribute to oxidative stress. This group can undergo metabolic activation, leading to the formation of nitro radical anions. These radicals can then react with molecular oxygen to produce superoxide (B77818) radicals, which are a primary form of ROS. The subsequent cascade of reactions can generate other harmful species, including hydrogen peroxide and hydroxyl radicals.

This increase in ROS can lead to widespread cellular damage, affecting critical biomolecules. Lipids in cell membranes are susceptible to peroxidation, which can disrupt membrane integrity and function. Proteins can undergo oxidative modifications, leading to loss of enzymatic activity and structural integrity. Nucleic acids are also vulnerable to oxidative damage, which can result in DNA strand breaks and the formation of mutagenic adducts.

While these mechanisms are well-established for some nitrophenols, further investigation is required to determine if this compound follows a similar pathway of inducing oxidative stress and cellular damage.

The genotoxicity of nitrophenols is often linked to their metabolic activation. The reduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which are capable of binding to DNA and forming DNA adducts. These adducts can interfere with DNA replication and transcription, potentially leading to mutations.

It is important to note that the presence and position of other substituents on the phenol ring can significantly influence the genotoxic potential of a nitrophenol derivative. The two methyl groups in this compound could sterically hinder the metabolic activation of the nitroso group or alter its electronic properties, thereby affecting its ability to interact with DNA. Without specific experimental data, the genotoxic and mutagenic profile of this compound remains speculative.

A summary of genotoxicity findings for a related compound, p-nitrophenol, is presented in the table below for contextual reference.

| Test System | Endpoint | Result with Metabolic Activation | Result without Metabolic Activation | Reference |

| In vitro mammalian cell micronucleus test | Chromosome aberrations | Positive | Not available | nih.gov |

| In vivo mouse micronucleus test | Chromosome aberrations | Negative | Negative | nih.gov |

Disclaimer: The data presented in this table is for p-nitrophenol and not this compound. It is included for illustrative purposes only, due to the lack of direct data for the specified compound.

There is a notable absence of research specifically investigating the mechanisms by which this compound may interfere with metabolic processes. For the broader class of nitrophenols, a primary mechanism of metabolic interference is the uncoupling of oxidative phosphorylation. This process disrupts the synthesis of ATP, the main energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane without generating ATP. This leads to an increase in oxygen consumption and heat production, but a decrease in cellular energy efficiency.

Furthermore, nitrophenols can be metabolized by various enzyme systems in the body, including cytochrome P450 oxidases and reductases. cdc.gov This metabolic processing can lead to the formation of reactive metabolites that can inhibit the activity of other essential enzymes. For example, metabolites of some nitrophenols have been shown to inhibit enzymes involved in the synthesis of steroid hormones or the detoxification of other xenobiotics.

The specific metabolic fate of this compound and its potential to interfere with key metabolic pathways has not been elucidated. The presence of the methyl groups at the 2 and 6 positions could influence its interaction with metabolizing enzymes and its potential to act as an uncoupler of oxidative phosphorylation. Further research is necessary to characterize the specific interactions of this compound with cellular metabolic machinery.

Theoretical and Advanced Modeling Studies of 2,6 Dimethyl 4 Nitrosophenol

Computational Spectroscopy and Property Prediction

Prediction of Vibrational, NMR, and Mass Spectroscopic Signatures

There are no specific studies found that provide predicted vibrational frequencies, NMR chemical shifts, or mass spectroscopic fragmentation patterns for 2,6-Dimethyl-4-nitrosophenol based on computational modeling.

Calculation of Electronic and Optical Properties

Detailed calculations of electronic and optical properties such as HOMO-LUMO energy gaps, ionization potential, electron affinity, and absorption spectra for this compound are not available in the surveyed literature.

Reaction Pathway Modeling and Kinetic Studies

Elucidation of Reaction Mechanisms via Computational Chemistry

No computational studies elucidating the reaction mechanisms involving this compound were identified. This includes investigations into its synthesis, degradation, or participation in other chemical transformations.

Prediction of Reaction Rates and Equilibrium Constants

There is a lack of published research on the prediction of reaction rates and equilibrium constants for reactions involving this compound through computational kinetic studies.

Molecular Docking and Drug Design Principles (Excluding Dosage)

Specific molecular docking studies of this compound with biological targets are not described in the available literature. Consequently, an analysis of its binding modes, interaction energies, and application of drug design principles for this compound cannot be provided.

Ligand-Protein Interactions and Binding Site Analysis

A thorough search of peer-reviewed chemical and biological databases reveals a notable absence of specific molecular docking or crystallographic studies detailing the binding of this compound to specific protein targets. While one study mentions the investigation of its effects on the mitochondrial respiratory chain alongside other related nitrosophenols, it does not provide specific data on protein binding sites, interaction types (e.g., hydrogen bonds, hydrophobic interactions), or binding affinity scores. inbb.it

Therefore, it is not possible to construct a data table of detailed research findings on the ligand-protein interactions of this specific compound. Such an analysis would typically involve:

Identifying Protein Targets: Determining the specific enzymes, receptors, or other proteins with which the compound interacts.

Characterizing the Binding Pocket: Mapping the amino acid residues that form the binding site.

Analyzing Intermolecular Forces: Identifying the specific bonds and interactions (hydrogen bonds, van der Waals forces, pi-stacking, etc.) that stabilize the ligand-protein complex.

Calculating Binding Affinity: Quantifying the strength of the interaction, often expressed as binding energy (kcal/mol) or inhibition constants (Ki, IC50).

Without dedicated studies, this information remains speculative for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new compounds and understanding the molecular properties that drive their effects.

However, no specific QSAR models that include this compound as part of the training or test set could be identified in the existing scientific literature. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. The model then uses molecular descriptors to create a mathematical equation to predict this activity.

A typical QSAR study would present data including:

Molecular Descriptors: Physicochemical properties (e.g., LogP), electronic parameters, and topological indices used to define the chemical structure numerically.

Statistical Method: The regression method used to build the model (e.g., Multiple Linear Regression, Partial Least Squares).

Model Validation: Statistical metrics (e.g., R², Q², RMSE) that demonstrate the model's robustness and predictive power.

As no such models have been published for this compound, a data table summarizing these parameters cannot be generated. Research in this area would be necessary to understand how the compound's structural features relate to its biological or toxicological activities.

Future Directions and Emerging Research Avenues for 2,6 Dimethyl 4 Nitrosophenol

Exploration of Novel Synthetic Methodologies

The development of efficient, selective, and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2,6-Dimethyl-4-nitrosophenol, future research could focus on moving beyond traditional nitrosation and nitration methods.

One established method for the synthesis of 2,6-dimethyl-p-nitrosophenol involves the reaction of 2,6-dimethylphenol (B121312) with sodium nitrite (B80452) in an aqueous solution of glacial acetic acid at low temperatures. prepchem.com Another general approach for the synthesis of the isomeric 2,6-Dimethyl-4-nitrophenol involves the nitration of 2,6-dimethylphenol using metal nitrates like bismuth(III) nitrate (B79036) or iron(III) nitrate in acetone. chemicalbook.com

Future explorations could investigate greener and more efficient synthetic strategies. This could include the use of novel nitrosating agents, potentially involving in situ generation of nitrous acid under milder conditions to improve safety and reduce waste. The exploration of catalytic methods, for instance, using metal complexes to direct the regioselective nitrosation of 2,6-dimethylphenol, could offer higher yields and selectivity. Furthermore, flow chemistry approaches could be developed to allow for a safer and more scalable production of this compound, minimizing the handling of potentially hazardous reagents.

| Synthetic Approach | Reagents | Key Features | Potential for Novelty |

| Classical Nitrosation | 2,6-dimethylphenol, Sodium nitrite, Acetic acid | Straightforward, established method. prepchem.com | Optimization for higher yield and purity. |

| Metal-Mediated Nitration | 2,6-dimethylphenol, Bismuth(III) nitrate or Iron(III) nitrate, Acetone | General method for nitration of phenols. chemicalbook.com | Exploration of other metal nitrates for improved efficiency. |

| Catalytic Nitrosation | 2,6-dimethylphenol, Novel nitrosating agent, Catalyst | Potential for higher selectivity and milder reaction conditions. | Development of new catalyst systems. |

| Flow Chemistry | Continuous reaction setup | Enhanced safety, scalability, and process control. | Design and optimization of a continuous flow process. |

Development of Advanced Catalytic Systems

The catalytic reduction of nitroaromatic compounds is a significant area of research, often with applications in synthesis and environmental remediation. While the catalytic reduction of 4-nitrophenol (B140041) is a well-studied model reaction, the catalytic applications of this compound are yet to be explored in depth. oiccpress.com